molecular formula C15H12N2 B1611816 2-Phenylquinolin-6-amine CAS No. 863770-87-0

2-Phenylquinolin-6-amine

Cat. No.: B1611816
CAS No.: 863770-87-0
M. Wt: 220.27 g/mol
InChI Key: RMDMSKUNPMSRME-UHFFFAOYSA-N
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Description

2-Phenylquinolin-6-amine is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications The structure of this compound consists of a quinoline ring system with a phenyl group at the 2-position and an amine group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinolin-6-amine can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials. The reaction is carried out under acidic or basic conditions, often with the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Phenylquinolin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylquinolin-6-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity .

Comparison with Similar Compounds

Uniqueness: 2-Phenylquinolin-6-amine is unique due to the presence of both a phenyl group and an amine group, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of chemical reactions and potential therapeutic applications compared to its simpler analogs .

Properties

IUPAC Name

2-phenylquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-10H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDMSKUNPMSRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589323
Record name 2-Phenylquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863770-87-0
Record name 2-Phenylquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pd/C (10%; 0.60 g) is added to 2-phenyl-6-nitroquinoline (7 g, 0.028 mol) in THF (300 ml) and methanol (300 ml). The mixture is hydrogenated at room temperature and at 1 atm. The catalyst is filtered off, the filtrate is evaporated and the product is recrystallized from isopropyl ether. Yield: 5.7 g (92%); Rf (9/1 chloroform/methanol): 0.56; IR (KBr): 3455, 3320, 3205, 1625, 1495 cm−1.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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